3,3-Di(hydroxymethyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

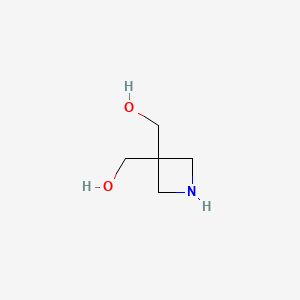

3,3-Di(hydroxymethyl)azetidine (3,3-DHMaz) is an organic compound with a molecular formula C4H10N2O2. It is a derivative of azetidine, an organic ring with four carbon atoms and one nitrogen atom. 3,3-DHMaz is a versatile compound with many applications in organic synthesis and research. It is used as a building block for the synthesis of other compounds, as a reagent in organic reactions, and as a starting material for the synthesis of derivatives. It has also been used in the synthesis of pharmaceuticals and biopolymers.

Scientific Research Applications

Synthesis and Reactivity

Azetidines, including 3,3-di(hydroxymethyl)azetidine, are central to synthesizing diverse heterocyclic compounds and intermediates for further chemical transformations. The synthesis of azetidines often involves cyclization reactions from acyclic precursors, such as γ-haloamines and γ-aminoalcohols. These compounds exhibit reactivity towards electrophiles and nucleophiles, allowing for the synthesis of amides, alkenes, and amines. Azetidines have been utilized to synthesize piperidines, pyrrolidines, and pyrroles, showcasing their versatility in accessing underexplored chemical spaces for drug discovery (Singh, D’hooghe, & Kimpe, 2008).

Modular Synthesis and Drug-like Compound Derivation

The structural motif of azetidines, including this compound, facilitates the modular synthesis of drug-like compounds. For instance, 3,3-diarylazetidines have been synthesized in high yields through a calcium(II)-catalyzed Friedel-Crafts alkylation of N-Cbz azetidinols. This process demonstrates the capability of azetidine derivatives to undergo transformations that enable the derivation of compounds with potential pharmaceutical applications (Denis et al., 2018).

Glycosidase Inhibitory Activity

Azetidine derivatives, particularly those with polyhydroxylation, have shown promising glycosidase inhibitory activity. Efficient strategies for synthesizing azetidine iminosugars from D-glucose have been reported, highlighting their potential in bioactive molecule development. These iminosugars exhibit significant inhibitory activity against amyloglucosidase, surpassing some current inhibitors. Such findings underscore the therapeutic potential of azetidine derivatives in treating diseases related to glycosidase activity (Lawande et al., 2017).

Strain-Release-Driven Synthesis

The high ring strain in azabicyclo[1.1.0]butane derivatives, closely related to azetidine chemistry, facilitates the synthesis of azetidinyl boronic esters. This approach leverages the strain-release mechanism for the modular construction of azetidines, applicable to primary, secondary, and tertiary boronic esters. Such methodologies offer new avenues for synthesizing azetidine-containing pharmaceuticals and demonstrate the strategic utility of strain-release reactions in medicinal chemistry (Fawcett et al., 2019).

Mechanism of Action

Target of Action

The primary target of 3,3-Di(hydroxymethyl)azetidine is the low fidelity DNA polymerase Theta (Pol) . This enzyme plays a crucial role in DNA repair and replication, particularly in BRCA-deficient tumors .

Mode of Action

This compound interacts with its target, DNA polymerase Theta, by inhibiting its function . This inhibition is a synthetic-lethal antitumor strategy in BRCA-deficient tumors .

Biochemical Pathways

The inhibition of DNA polymerase Theta affects the DNA repair pathway, particularly in cells compromised by BRCA deficiency . This leads to significant antiproliferative properties in these cells .

Pharmacokinetics

The pharmacokinetics of this compound are favorable, as indicated by the significant antiproliferative properties it exhibits in DNA repair-compromised cells . The compound is metabolically stable, which contributes to its bioavailability .

Result of Action

The result of this compound’s action is significant antiproliferative properties in DNA repair-compromised cells . This is due to the inhibition of DNA polymerase Theta, which is crucial for DNA repair and replication .

Action Environment

The stability of the compound suggests that it may be resistant to various environmental conditions .

Safety and Hazards

3-(Hydroxymethyl)azetidine hydrochloride is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Azetidines have attracted major attention in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely focus on overcoming the challenges associated with their synthesis and expanding their applications .

Biochemical Analysis

Biochemical Properties

3,3-Di(hydroxymethyl)azetidine plays a significant role in various biochemical reactions. Its reactivity is driven by the considerable ring strain of the azetidine ring, which makes it more stable than related aziridines . This compound interacts with several enzymes and proteins, including those involved in drug discovery and polymerization processes . The hydroxymethyl groups provide sites for further functionalization, allowing for the formation of various derivatives that can interact with biomolecules through hydrogen bonding and other non-covalent interactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with cellular proteins can lead to changes in cell function, such as alterations in enzyme activity and modulation of metabolic pathways . The compound’s ability to form hydrogen bonds with biomolecules allows it to affect cellular processes at multiple levels, potentially leading to changes in cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The hydroxymethyl groups can form hydrogen bonds with amino acid residues in proteins, leading to enzyme inhibition or activation . Additionally, the azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, further influencing gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing enzyme activity and promoting cell proliferation . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites . The compound’s hydroxymethyl groups can undergo oxidation and reduction reactions, affecting metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell, leading to changes in energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its hydrophilicity, allowing it to accumulate in aqueous environments within the cell.

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . Its subcellular localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions.

Properties

IUPAC Name |

[3-(hydroxymethyl)azetidin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-3-5(4-8)1-6-2-5/h6-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXQPBINKGFTPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)

![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)